molecular formula C19H23N5O2S B12589261 Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12589261
M. Wt: 385.5 g/mol
InChI Key: YWJNOGJPMSSJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Acetamide, N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula: C19_{19}H23_{23}N5_{5}O2_{2}S
  • Molecular Weight: 385.48 g/mol
  • CAS Number: 603947-46-2

Synthesis

The synthesis of Acetamide involves multi-step organic reactions. Initial steps typically include the formation of the thioether linkage between the cyclohexylmethyl group and the triazinoindole moiety. The following general procedure can be observed:

  • Formation of Thioether: Reacting an appropriate thioacid with a suitable amine.
  • Cyclization: Utilizing cyclization techniques to form the triazinoindole structure.
  • Purification: Employing chromatography for purification.

Biological Activity

Preliminary studies indicate that Acetamide exhibits various biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial effects. For instance, thiosemicarbazone derivatives often demonstrate enhanced antimicrobial properties when compared to their parent compounds .
  • Anticancer Potential: Research into related thioether compounds suggests potential anticancer mechanisms involving apoptosis induction and cell cycle inhibition . The unique structural features of Acetamide may enhance its efficacy against cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Acetamide. The presence of specific functional groups influences its interaction with biological targets:

Structural Feature Effect on Activity
Cyclohexylmethyl groupEnhances lipophilicity and cellular uptake
Thioether linkagePotentially increases binding affinity to targets
Triazinoindole moietyImparts unique pharmacological properties

Case Studies

  • Antimicrobial Studies : A study on thioether compounds demonstrated that modifications in the sulfur-containing moiety significantly altered their antimicrobial potency against various pathogens . Acetamide's structure may allow it to exhibit similar or enhanced effects.
  • Anticancer Mechanisms : A review highlighted that gallium(III) complexes derived from thiosemicarbazones showed significant antiproliferative activity by affecting mitochondrial pathways . Given Acetamide's structural similarities, it may also interact with mitochondrial functions.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5O2S/c1-26-13-7-8-15-14(9-13)17-18(21-15)22-19(24-23-17)27-11-16(25)20-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

YWJNOGJPMSSJOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.